4-Chloro-3-methylbenzamidine
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Overview
Description
4-Chloro-3-methylbenzamidine is an organic compound with the molecular formula C8H9ClN2 It is a derivative of benzamidine, characterized by the presence of a chlorine atom at the fourth position and a methyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbenzamidine typically involves the reaction of 4-chloro-3-methylbenzonitrile with ammonia or an amine under specific conditions. One common method is the reduction of 4-chloro-3-methylbenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of solvent, temperature, and pressure are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylbenzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-chloro-3-methylbenzamide or 4-chloro-3-methylbenzonitrile.
Reduction: Formation of 4-chloro-3-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-methylbenzamidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting serine proteases.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylbenzamidine involves its interaction with specific molecular targets, such as enzymes. As a benzamidine derivative, it is known to inhibit serine proteases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Benzamidine: The parent compound, lacking the chlorine and methyl substituents.
4-Chlorobenzamidine: Similar structure but without the methyl group.
3-Methylbenzamidine: Similar structure but without the chlorine atom.
Comparison: 4-Chloro-3-methylbenzamidine is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and binding affinity to molecular targets. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions, while the methyl group can affect its steric properties and overall stability.
Properties
IUPAC Name |
4-chloro-3-methylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBQHOGPERUSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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